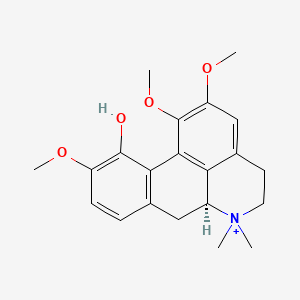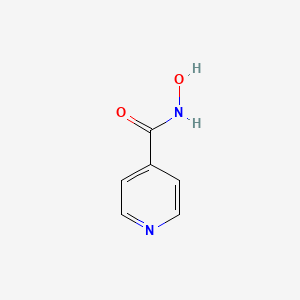
Isonicotinohydroxamic acid
Overview
Description
Isonicotinohydroxamic acid is a chemical compound with the molecular formula C6H6N2O2 . It is related to hydroxamic acids, which are known for their ability to chelate metal ions .
Synthesis Analysis
Isonicotinohydroxamic acid can be synthesized and characterized through various methods . Its pKa has been determined spectrophotometrically as 8.68 ±0.05 at 25°C and in buffers of 0.1 mol dm-3 ionic strength (I) .Molecular Structure Analysis
The molecular structure of Isonicotinohydroxamic acid can be represented by the formula C6H6N2O2 . It has a molecular weight of 138.124 Da .Chemical Reactions Analysis
Isonicotinohydroxamic acid has been found to react with nickel (II) at pH < 10 to form a 1:2 lemon green complex . It has also been found to form complexes with other metals such as cobalt (II) and vanadium (IV) .Physical And Chemical Properties Analysis
Isonicotinohydroxamic acid has a molecular weight of 138.124 Da . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 .Scientific Research Applications
Synthesis of Copper Complexes
Field
Chemistry
Application
Isonicotinohydroxamic acid (INHA) is used in the synthesis of copper complexes . These complexes have potential applications in various areas of chemistry.
Methods and Procedures
INHA was synthesized and characterized by electronic and spectral studies, as well as magnetic measurements . The pKa was determined spectrophotometrically as 8.68 ± 0.02 in an aqueous medium of 0.1mol dm-3 I=ionic strength . The composition of the complexes was determined by Job’s plot, and the ratios of Cu2+ to ligands under investigation were ML2 .
Results and Outcomes
Spectral studies of the isolated complexes indicate a tetragonally distorted octahedral geometry via (O,O) and (N,O) coordination modes . The magnetic moments obtained for the complexes are in the range 1.57-1.79B.M . However, microbial sensitivity tests carried out on the ligands and their isolated complexes showed no activity on the microorganisms under investigation .
Synthesis of Nicotinohydroxamic and Isonitinohydroxamic Acids
Application
INHA is used in the synthesis of Nicotinohydroxamic and Isonitinohydroxamic Acids . These acids have potential applications in various areas of chemistry.
Methods and Procedures
INHA was synthesized and characterized by electronic and spectral studies, magnetic measurements, and their pKa determined spectrophotometrically as 8.68 ± 0.02 in an aqueous medium of 0.1mol dm-3 I=ionic strength .
Results and Outcomes
The formation constants obtained and the possible binding modes for the complexes in solid states are discussed . Spectral studies of the isolated complexes indicate tetragonally distorted octahedral geometry via (O,O) and (N,O) coordination modes .
Field
Polymer Chemistry
Application
INHA, as a hydroxamic acid, is proposed as an oxidatively stable alternative to the highly established catechol-based systems in the introduction of hydroxamic acids into polymers .
Methods and Procedures
Hydroxamic acids form stable complexes with a large variety of metal-ions, affording hydroxamates with high complexation constants .
Results and Outcomes
The introduction of hydroxamic acids into polymers has been successful, providing an oxidatively stable alternative to catechol-based systems .
Future Directions
Hydroxamic acids, including Isonicotinohydroxamic acid, have potential applications in medicinal chemistry due to their ability to chelate metal ions . They have been used in the development of various compounds able to inhibit different metalloenzymes . Future research may uncover more uses for these types of compounds.
properties
IUPAC Name |
N-hydroxypyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c9-6(8-10)5-1-3-7-4-2-5/h1-4,10H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNTVAYNXKPCFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196095 | |
| Record name | Isonicotinohydroxamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isonicotinohydroxamic acid | |
CAS RN |
4427-22-9 | |
| Record name | Isonicotinohydroxamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4427-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isonicotinohydroxamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004427229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isonicotinohydroxamic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91840 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isonicotinohydroxamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISONICOTINOHYDROXAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0UQ8FE3Y1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[5-(4-methylphenyl)-3-thiazolo[2,3-c][1,2,4]triazolyl]thio]-N-(6-methyl-2-pyridinyl)acetamide](/img/structure/B1207878.png)
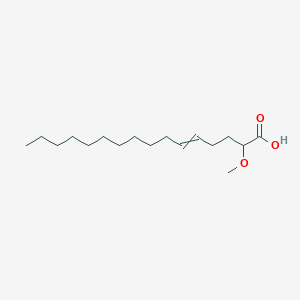
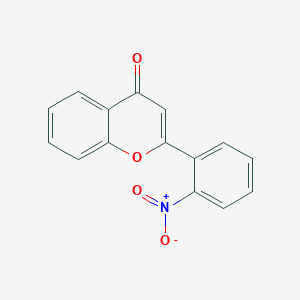


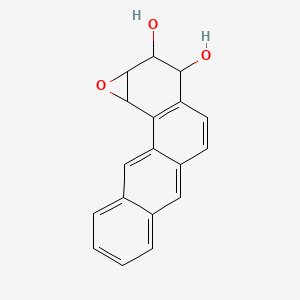
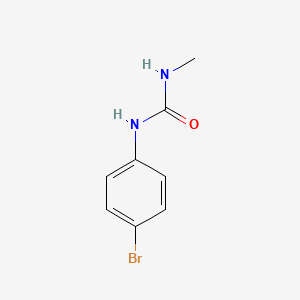
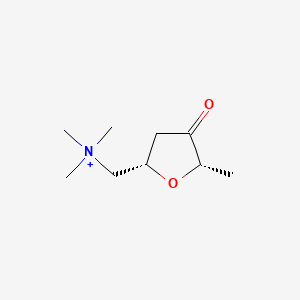
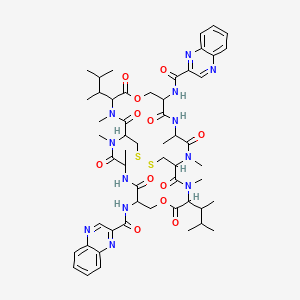
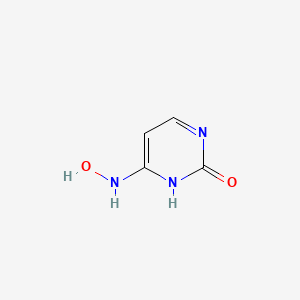
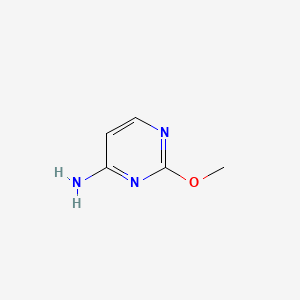

![2-Deoxy-2-[(1-hydroxyethylidene)amino]-6-O-sulfohexose](/img/structure/B1207898.png)
